6beta-Hydroxydexbudesonide
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Overview
Description
6beta-Hydroxydexbudesonide is a synthetic derivative of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. This compound is not naturally occurring and is typically found in individuals exposed to budesonide or its derivatives . It is part of the human exposome, indicating its presence in human blood due to external exposure .
Preparation Methods
The synthesis of 6beta-Hydroxydexbudesonide involves the hydroxylation of budesonide The specific synthetic routes and reaction conditions are not extensively documented in the literatureIndustrial production methods would likely involve controlled hydroxylation reactions using appropriate catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
6beta-Hydroxydexbudesonide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6beta-Hydroxydexbudesonide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of budesonide and its derivatives.
Biology: It is used in studies investigating the biological effects of glucocorticoids on cellular processes.
Medicine: It is used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of budesonide.
Industry: It is used in the development of new glucocorticoid-based therapies and formulations
Mechanism of Action
The mechanism of action of 6beta-Hydroxydexbudesonide involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to anti-inflammatory effects. This includes decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparison with Similar Compounds
6beta-Hydroxydexbudesonide is unique due to its specific hydroxylation at the 6beta position. Similar compounds include:
Budesonide: The parent compound, used widely for its anti-inflammatory properties.
6alpha-Hydroxybudesonide: Another hydroxylated derivative of budesonide, differing in the position of the hydroxyl group.
Dexamethasone: A potent synthetic glucocorticoid with similar anti-inflammatory effects but different structural features.
The uniqueness of this compound lies in its specific hydroxylation pattern, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21+,22+,23-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVVDXJXIDYDMF-NHBVPODDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93861-52-0 |
Source
|
Record name | 6beta-Hydroxydexbudesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093861520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-HYDROXYDEXBUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80P21U35CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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